molecular formula C28H32N4O2 B2598859 (Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide CAS No. 398998-02-2

(Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide

Cat. No.: B2598859
CAS No.: 398998-02-2
M. Wt: 456.59
InChI Key: QWYFDZJUSQRFCM-IADYIPOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide is a complex organic compound that features a piperazine ring, a benzhydryl group, and a hydrazide moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor antagonists or enzyme inhibitors.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2/c1-22(23-12-14-26(33)15-13-23)29-30-27(34)16-17-31-18-20-32(21-19-31)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,28,33H,16-21H2,1H3,(H,30,34)/b29-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFDZJUSQRFCM-IADYIPOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine derivative.

    Formation of the Hydrazide Moiety: The hydrazide can be formed by reacting the appropriate hydrazine derivative with a carboxylic acid or ester.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the hydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions could target the hydrazide moiety, potentially converting it to an amine.

    Substitution: The benzhydryl group may participate in nucleophilic substitution reactions, especially under acidic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

It may serve as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of various biological targets.

Medicine

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, inhibiting their activity or modulating their function. The molecular targets could include G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide: Unique due to its specific combination of functional groups.

    Other Piperazine Derivatives: Often used in pharmacology for their diverse biological activities.

    Benzhydryl Compounds: Known for their stability and ability to interact with various biological targets.

Uniqueness

The uniqueness of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide lies in its specific structure, which may confer unique binding properties and biological activities compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.